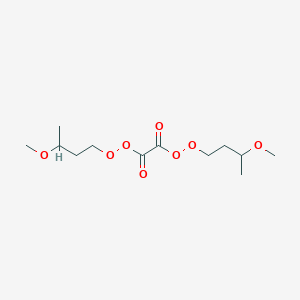
1-Pentadecyne
Overview
Description
1-Pentadecyne is an organic compound with the molecular formula C15H28. It is a long-chain alkyne, characterized by the presence of a triple bond between the first and second carbon atoms in the chain. This compound is also known as pentadec-1-yne. It is a colorless liquid at room temperature and is used in various chemical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Pentadecyne can be synthesized through various methods, including:
Alkyne Metathesis: This method involves the redistribution of alkyne bonds between molecules. Catalysts such as molybdenum or tungsten complexes are often used.
Sonogashira Coupling: This method involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Dehydrohalogenation: This method involves the elimination of hydrogen halide from a vicinal dihalide precursor under basic conditions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. One common method is the catalytic dehydrohalogenation of 1-bromopentadecane using a strong base such as potassium tert-butoxide.
Chemical Reactions Analysis
1-Pentadecyne undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form carbonyl compounds such as aldehydes and ketones. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The triple bond in this compound can be reduced to form alkanes or alkenes. Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: this compound can undergo nucleophilic substitution reactions, where the terminal hydrogen is replaced by other functional groups. This can be achieved using reagents such as sodium amide.
Major Products Formed:
Oxidation: Pentadecanal, pentadecanoic acid.
Reduction: 1-Pentadecene, pentadecane.
Substitution: Various substituted alkynes depending on the nucleophile used.
Scientific Research Applications
1-Pentadecyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through alkyne metathesis and coupling reactions.
Biology: It serves as a precursor for the synthesis of bioactive molecules and natural products.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of pharmaceuticals with alkyne functionalities.
Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1-Pentadecyne in chemical reactions involves the reactivity of the triple bond. The alkyne group can participate in various reactions, including:
Nucleophilic Addition: The triple bond can react with nucleophiles, leading to the formation of substituted alkenes or alkanes.
Electrophilic Addition: The triple bond can react with electrophiles, resulting in the formation of addition products.
Catalytic Reactions: The triple bond can be activated by metal catalysts, facilitating various transformations such as hydrogenation and coupling reactions.
Comparison with Similar Compounds
1-Pentadecyne can be compared with other long-chain alkynes such as:
1-Hexadecyne (C16H30): Similar in structure but with one additional carbon atom.
1-Tetradecyne (C14H26): Similar in structure but with one fewer carbon atom.
1-Octadecyne (C18H34): Similar in structure but with three additional carbon atoms.
Uniqueness of this compound:
Chain Length: The specific chain length of this compound makes it suitable for certain applications where other alkynes may not be as effective.
Reactivity: The presence of the terminal alkyne group provides unique reactivity that can be exploited in various chemical transformations.
Properties
IUPAC Name |
pentadec-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28/c1-3-5-7-9-11-13-15-14-12-10-8-6-4-2/h1H,4-15H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONJGKADZJEXRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9061097 | |
| Record name | 1-Pentadecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-13-9 | |
| Record name | 1-Pentadecyne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-13-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentadecyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentadecyne | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Pentadecyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9061097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentadec-1-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.036 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 1-Pentadecyne relevant in the study of sphingolipids?
A1: this compound serves as a crucial starting material in synthesizing complex sphingolipids, particularly for building the long-chain base structure. [] For instance, researchers used this compound to create a methylene isostere of β-D-galactosyl N-palmitoyl C(18) ceramide, a crucial glycosphingolipid. [] This synthesis involved a multi-step process, highlighting the versatility of this compound in constructing modified lipid structures for biological studies. []
Q2: How does the use of this compound contribute to understanding ceramide synthase activity?
A2: Researchers utilize this compound as a building block in synthesizing sphingoid bases, which act as probes for analyzing ceramide synthase activity within intact cells. [] By incorporating this compound into the synthesis of various sphingoid base isomers, researchers can investigate the specificity of different ceramide synthases towards these modified lipids. [] This approach helps to profile the activity and substrate preference of ceramide synthases, ultimately aiding in understanding their role in cell fate and signaling pathways. []
Q3: Aside from sphingolipid synthesis, are there other applications of this compound in chemical research?
A3: While the provided abstracts primarily focus on this compound's role in sphingolipid synthesis, its presence in the Zingiber spectabile extract, alongside its known use in organic synthesis, suggests broader applications. [] It can serve as a building block for various organic molecules, participate in reactions like hydrozirconation, and contribute to the development of new compounds with potential medicinal or industrial applications. [, ]
Q4: What analytical techniques are used to characterize compounds derived from this compound?
A4: The synthesis and characterization of compounds derived from this compound often utilize a combination of techniques. Gas chromatography-mass spectrometry (GC/MS) helps identify and quantify components within complex mixtures, as demonstrated by its use in analyzing Zingiber extracts containing this compound. [] Additionally, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for structural elucidation and purity assessment of synthesized molecules. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


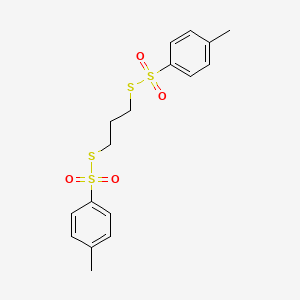
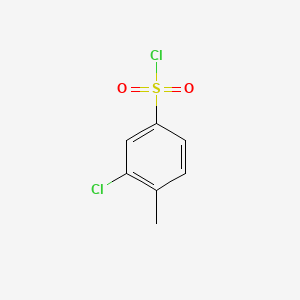
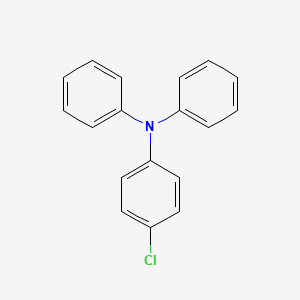
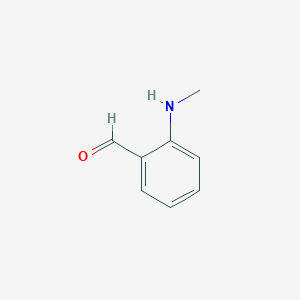
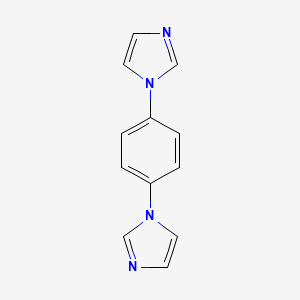
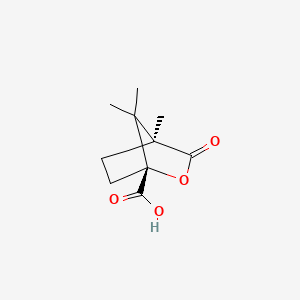
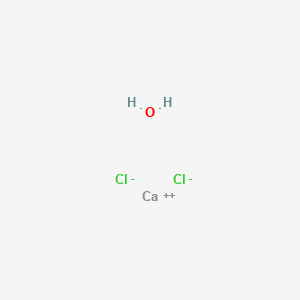

![3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B1584913.png)

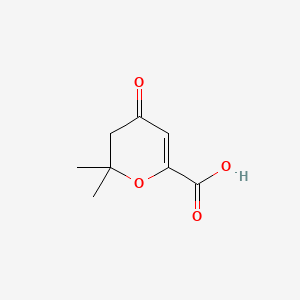
![2,3-Dihydro-1h-benzo[de]isoquinoline](/img/structure/B1584917.png)
